molecular formula C4H2F3N3O B6268192 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde CAS No. 944906-25-6

5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B6268192
CAS No.: 944906-25-6
M. Wt: 165.07 g/mol
InChI Key: JFKOOQUKAXXRON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde is a chemical compound that features a trifluoromethyl group attached to a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts under specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid
  • 5-(trifluoromethyl)-1H-1,2,4-triazole-3-thiol
  • 5-(trifluoromethyl)-1H-1,2,4-triazole-3-amine

Uniqueness

5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to its specific structure, which includes an aldehyde group and a trifluoromethyl group attached to a triazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

944906-25-6

Molecular Formula

C4H2F3N3O

Molecular Weight

165.07 g/mol

IUPAC Name

5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde

InChI

InChI=1S/C4H2F3N3O/c5-4(6,7)3-8-2(1-11)9-10-3/h1H,(H,8,9,10)

InChI Key

JFKOOQUKAXXRON-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=NNC(=N1)C(F)(F)F

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.